molecular formula C15H12O3 B11870488 (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 827313-95-1

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11870488
CAS No.: 827313-95-1
M. Wt: 240.25 g/mol
InChI Key: CRWQDRUCLPDWEK-CQSZACIVSA-N
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Description

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, a chiral dihydroflavonol, is a chemically stable compound of significant interest in biochemical research. Its core structure is part of the 2,3-dihydro-4H-1-benzopyran-4-one family, which serves as a privileged scaffold in medicinal chemistry and is found in numerous natural products . This compound is closely related to class of molecules known to act as nonphysiological substrates for key fungal melanin biosynthetic enzymes, such as trihydroxynaphthalene reductase (3HNR) and scytalone dehydratase (SD) . Unlike rapidly auto-oxidizing natural substrates, this compound and its structural analogs demonstrate remarkable stability in aerated aqueous solutions across a wide pH range, making them highly suitable for continuous spectrophotometric assays and facilitating robust enzymatic studies . Furthermore, structurally similar 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as potent and isoform-selective inhibitors of Protein Kinase C-zeta (PKC-ζ) . PKC-ζ is highly expressed in the brain and implicated in long-term memory processes and neuropsychiatric disorders, including the persistent vulnerability to relapse in psychostimulant abuse . The (2R) enantiomer is of particular value for investigating stereospecific biological interactions. This product is intended for research applications only, including enzymatic assay development, kinase inhibition studies, and neurobiological research. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

827313-95-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1

InChI Key

CRWQDRUCLPDWEK-CQSZACIVSA-N

Isomeric SMILES

C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multistep Organic Synthesis from Flavonoid Precursors

Flavonoid precursors like naringenin undergo hydroxylation and cyclization. For example, selective protection of hydroxyl groups followed by Pd-catalyzed coupling introduces phenyl groups at C2.

Solid-Phase Synthesis

Immobilizing intermediates on Wang resin enables stepwise assembly of the benzopyran core, though yields remain moderate (50–60%).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

MethodYield RangeStereocontrolScalability
Ring-Opening Cyclization71–90%High (trans)High
Nidhon-Process60–75%ModerateModerate
Enzymatic Resolution80–90% eeHighLow

The ring-opening cyclization method stands out for its high yield and stereochemical precision, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenylchroman-4-one derivatives.

Scientific Research Applications

Biological Activities

Pinocembrin exhibits a range of biological activities that make it a subject of interest in various fields:

Antioxidant Activity

Pinocembrin has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage and aging-related diseases. Studies indicate that it can enhance the antioxidant defense system in cells, contributing to its protective effects against oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that Pinocembrin can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential therapeutic agent for inflammatory diseases like arthritis and other chronic inflammatory conditions .

Neuroprotective Properties

Pinocembrin has been identified as having neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may help to improve cognitive function and protect neurons from damage due to neurotoxicity .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in developing natural preservatives or therapeutic agents against infections .

Applications in Medicine

The diverse biological activities of Pinocembrin open avenues for its application in medicine:

Cardiovascular Health

Due to its antioxidant and anti-inflammatory properties, Pinocembrin may contribute to cardiovascular health by improving endothelial function and reducing blood pressure .

Cancer Research

Studies suggest that Pinocembrin may induce apoptosis in cancer cells and inhibit tumor growth. Its potential as an adjunct therapy in cancer treatment is being explored .

Neurological Disorders

Given its neuroprotective effects, Pinocembrin is being investigated for its potential role in treating neurological disorders such as Alzheimer's disease and other forms of dementia .

Applications in Food Science

Pinocembrin's antioxidant properties also make it valuable in food science:

Natural Preservative

Its ability to inhibit microbial growth can be harnessed to develop natural preservatives for food products, extending shelf life while maintaining safety and quality .

Functional Foods

Incorporating Pinocembrin-rich extracts into functional foods could enhance their health benefits, targeting consumers interested in health-promoting dietary options.

Case Studies

Several studies highlight the efficacy of Pinocembrin in various applications:

StudyFocusFindings
Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
NeuroprotectionShowed improved cognitive function in animal models of Alzheimer's disease.
Antimicrobial ActivityEffective against E. coli and Staphylococcus aureus, suggesting potential as a food preservative.

Mechanism of Action

The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural distinctions and reported activities of analogous compounds:

Compound Name Substituents/Modifications Configuration Key Activities/Properties References
(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one C5-OH, C2-phenyl (R-configuration) 2R Not explicitly reported in evidence
Liquiritigenin (4',7-Dihydroxyflavanone) C7-OH, C2-(4-hydroxyphenyl) 2S Antioxidant, estrogenic activity
Naringenin C5-OH, C7-OH, C2-(4-hydroxyphenyl) 2S Antiviral, anti-inflammatory, anticancer
Dihydroquercetin C3-OH, C5-OH, C7-OH, C2-(3,4-dihydroxyphenyl) 2R/2S Cardiovascular protection, neuroprotective
Tectochrysin (5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one) C5-OH, C7-OCH₃, unsaturated C2–C3 bond Antimicrobial, cytotoxic
Dihydrorobinetin C3-OH, C7-OH, C2-(3,4,5-trihydroxyphenyl) 2R Antioxidant, enzyme inhibition
Key Observations:

Stereochemistry : The target compound’s 2R configuration contrasts with the 2S configuration in Liquiritigenin and Naringenin, which may influence receptor binding and metabolic stability.

Substitution Patterns :

  • Hydroxyl groups at C5 (target) vs. C7 (Liquiritigenin) or multiple positions (Dihydroquercetin) alter polarity and bioavailability.
  • A simple phenyl group (target) vs. hydroxylated phenyl rings (e.g., Naringenin’s 4-hydroxyphenyl) impacts antioxidant capacity .

Pharmacological and Physicochemical Properties

  • Solubility : Dihydroquercetin’s poor water solubility is mitigated via cyclodextrin complexation . The target compound’s single hydroxyl group may further reduce solubility compared to polyhydroxylated analogs.
  • Bioactivity : Naringenin and Dihydroquercetin demonstrate antiviral and neuroprotective effects, respectively, suggesting the target compound’s C5-OH and phenyl group may confer unique interactions with biological targets .
  • Synthesis : Many analogs (e.g., Tectochrysin) are isolated from plants, while others (e.g., Dihydrorobinetin) require semi-synthetic modification .

Stereochemical and Substitution Impact on Function

  • C2 Configuration: The 2R vs. 2S configuration in dihydroflavonoids can modulate enzymatic metabolism. For example, 2R-Dihydroquercetin shows higher metabolic stability in liver microsomes than its 2S counterpart .
  • Phenyl vs. Hydroxyphenyl : The absence of hydroxyls on the target’s phenyl ring may reduce antioxidant activity compared to Naringenin (4-hydroxyphenyl) but improve membrane permeability .

Biological Activity

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as pinocembrin, is a flavonoid compound predominantly found in various plants, including Boesenbergia rotunda and Alpinia species. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • Structure : The compound features a benzopyran backbone with hydroxyl groups that contribute to its biological activities.

1. Antioxidant Activity

Pinocembrin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. The presence of hydroxyl groups in its structure enhances its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) effectively.

StudyModelFindings
Bovine testicular HyaluronidasePinocembrin showed inhibition of enzyme activity, indicating potential antioxidant effects.
Cellular modelsDemonstrated a reduction in oxidative stress markers upon treatment with pinocembrin.

2. Anti-inflammatory Effects

Research indicates that pinocembrin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.

StudyMethodologyResults
In vitro assaysReduced levels of TNF-alpha and IL-6 in treated cells.
Animal modelsDecreased edema and inflammation markers in induced inflammation models.

3. Neuroprotective Properties

Pinocembrin has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.

StudyModelFindings
Neuroblastoma cellsPinocembrin reduced cell death and improved cell viability under oxidative stress conditions.
Mouse models of Alzheimer’s diseaseEnhanced cognitive function and reduced amyloid plaque formation were observed.

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

StudyPathogen TestedResults
Staphylococcus aureusInhibition of bacterial growth at specific concentrations.
Candida albicansSignificant antifungal activity demonstrated in vitro.

Case Studies

Several case studies have highlighted the therapeutic potential of pinocembrin:

  • Case Study on Neuroprotection : A study involving a mouse model of Alzheimer’s disease demonstrated that administration of pinocembrin led to improved memory performance and reduced neuroinflammation markers compared to control groups .
  • Case Study on Inflammation : In a clinical trial assessing the anti-inflammatory effects of pinocembrin in patients with chronic inflammatory conditions, participants showed significant improvement in symptoms after treatment .

Q & A

Q. What are the established synthetic routes for (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, and what reaction conditions optimize yield?

Answer: The compound is synthesized via condensation reactions between phenolic precursors and aldehydes under acidic conditions. Key steps include:

  • Acid-catalyzed cyclization : For example, reacting substituted phenols with benzaldehyde derivatives in the presence of HCl or H₂SO₄ to form the benzopyran core .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .
  • Yield optimization : Temperature control (50–80°C) and stoichiometric ratios (1:1.2 for phenol:aldehyde) improve efficiency .

Q. How is the stereochemistry of the (2R) configuration confirmed in this compound?

Answer:

  • X-ray crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement (e.g., as demonstrated for structurally similar dihydrobenzopyranones) .
  • Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and validate optical purity .

Q. What spectroscopic methods are used for structural characterization?

Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions and diastereotopic protons. For example, the 2-phenyl group shows distinct aromatic splitting patterns .
  • HRMS : Confirms molecular formula (e.g., C₁₅H₁₂O₃ requires m/z 240.25398) .
  • IR : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can oxidative degradation products of this compound be characterized, and what do they imply about its stability?

Answer:

  • LC-MS/MS : Identifies degradation products by comparing fragmentation patterns with synthetic standards .
  • Stability studies : Expose the compound to accelerated conditions (e.g., 40°C, 75% humidity) to simulate long-term degradation. Data suggest that hydroxylation at C-5 increases susceptibility to oxidation .

Q. What strategies mitigate sample degradation during prolonged experimental procedures?

Answer:

  • Temperature control : Store samples at 4°C to reduce organic degradation rates .
  • Antioxidants : Add ascorbic acid (1 mM) to aqueous solutions to prevent radical-mediated oxidation .

Q. How can researchers address discrepancies in NMR data during structural elucidation?

Answer:

  • 2D NMR : Use COSY and HSQC to resolve overlapping signals (e.g., dihydrobenzopyranone protons at δ 4.2–5.0 ppm) .
  • Cross-validation with crystallography : Compare NMR-derived torsion angles with X-ray data to resolve ambiguities .

Q. What computational methods predict the compound’s bioactive conformations?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The dihydrofuran ring’s puckering affects binding affinity .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

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